Cas no 1261806-91-0 (6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile)

6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile is a biphenyl derivative featuring a hydroxyl group at the 6-position and a trifluoromethyl substituent at the 4'-position of the phenyl ring, along with a cyano group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural motifs, which can enhance binding affinity and metabolic stability. The trifluoromethyl group contributes to lipophilicity and electron-withdrawing effects, while the hydroxyl and cyano functionalities offer potential for further derivatization. Its well-defined structure makes it a valuable intermediate for the synthesis of bioactive molecules or materials with tailored properties.
6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile structure
1261806-91-0 structure
Product Name:6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile
CAS No:1261806-91-0
MF:C14H8F3NO
MW:263.21463394165
CID:4790596
Update Time:2025-05-20

6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile
    • 6-Hydroxy-4'-(trifluoromethyl)biphenyl-3-carbonitrile
    • 6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile
    • Inchi: 1S/C14H8F3NO/c15-14(16,17)11-4-2-10(3-5-11)12-7-9(8-18)1-6-13(12)19/h1-7,19H
    • InChI Key: BNOUBSKECXAHSU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1C=C(C#N)C=CC=1O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 351
  • XLogP3: 3.8
  • Topological Polar Surface Area: 44

6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile Pricemore >>

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Additional information on 6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile

6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile: A Comprehensive Overview

6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile, also known by its CAS number 1261806-91-0, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a biphenyl core substituted with a hydroxyl group at the 6-position, a trifluoromethyl group at the 4'-position, and a cyano group at the 3-position. These functional groups confer the molecule with distinct chemical properties, making it a valuable compound for research and development.

The synthesis of 6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile involves advanced organic synthesis techniques. Recent studies have focused on optimizing the reaction conditions to improve yield and purity. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the biphenyl framework efficiently. The introduction of the trifluoromethyl group has been achieved through electrophilic substitution methods, while the cyano group is typically introduced via nucleophilic substitution or elimination reactions. These advancements in synthetic methodology have significantly enhanced the accessibility of this compound for further studies.

The structural features of 6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile make it an attractive candidate for various applications. The hydroxyl group at the 6-position facilitates hydrogen bonding, which can be exploited in drug design for improving bioavailability. The trifluoromethyl group at the 4'-position contributes to the molecule's lipophilicity and stability, making it suitable for use in pharmaceuticals and agrochemicals. Additionally, the cyano group at the 3-position serves as an electron-withdrawing group, enhancing the molecule's reactivity in certain chemical transformations.

Recent research has highlighted the potential of 6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile in drug discovery. Studies have shown that this compound exhibits promising biological activity against various disease targets. For example, it has demonstrated inhibitory effects on kinase enzymes, which are often implicated in cancer progression. Furthermore, its ability to modulate ion channels makes it a potential candidate for treating neurological disorders. These findings underscore the importance of further exploring its pharmacological properties.

In addition to its pharmaceutical applications, 6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile has shown potential in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics. Researchers have investigated its suitability as a component in light-emitting diodes (LEDs) and solar cells. The molecule's ability to undergo π–π interactions and its high thermal stability are advantageous for these applications.

The development of novel synthetic routes for 6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile continues to be an area of active research. Scientists are exploring green chemistry approaches to minimize waste and improve sustainability. For example, catalytic asymmetric synthesis methods are being developed to selectively produce enantiopure forms of this compound. Such advancements will not only enhance its accessibility but also pave the way for new applications in chiral chemistry.

In conclusion, 6-Hydroxy-4'-(trifluoromethyl)-1,1'-biphenyl-3-carbonitrile, with its CAS number 1261806-91-0, is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.

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